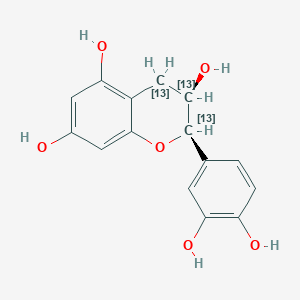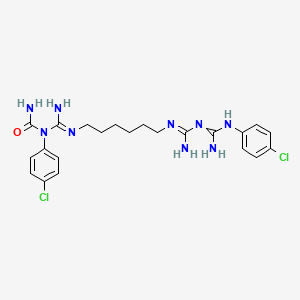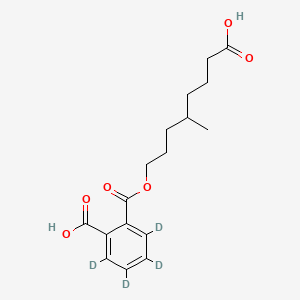
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of Mono-(7-carboxy-4-methylheptyl) Phthalate and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
The synthesis of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves the incorporation of deuterium into the parent compound, Mono-(7-carboxy-4-methylheptyl) Phthalate. The synthetic route typically includes the esterification of 1,2-benzenedicarboxylic acid with 7-carboxy-4-methylheptyl alcohol in the presence of deuterated reagents. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure the incorporation of deuterium .
Analyse Des Réactions Chimiques
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of environmental pollutants
Mécanisme D'action
The mechanism of action of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the drug being studied .
Comparaison Avec Des Composés Similaires
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-(7-carboxy-4-methylheptyl) Phthalate: The non-deuterated parent compound.
Mono-(4-methyl-7-carboxyheptyl) Phthalate: A structural isomer with a different arrangement of the carboxy and methyl groups.
Mono-carboxy-isooctyl Phthalate: Another phthalate ester with a different alkyl chain
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
326.38 g/mol |
Nom IUPAC |
2-(7-carboxy-4-methylheptoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D |
Clé InChI |
IGGGGTKTEAEHSG-HZYQYMQTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC(=O)O)[2H])[2H] |
SMILES canonique |
CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


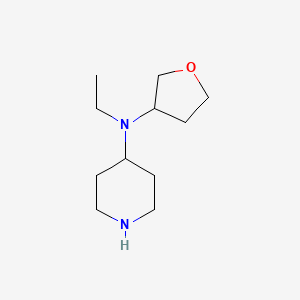
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)

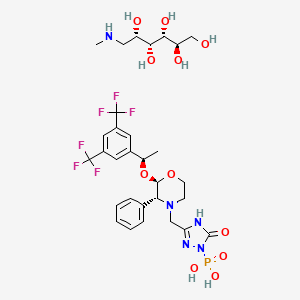

![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
